Nampt activator-5 Nampt activator-5
Brand Name: Vulcanchem
CAS No.:
VCID: VC16595213
InChI: InChI=1S/C20H18F2N4O3S/c21-16-1-6-19(22)15(11-16)13-25-30(28,29)18-4-2-17(3-5-18)26-20(27)24-12-14-7-9-23-10-8-14/h1-11,25H,12-13H2,(H2,24,26,27)
SMILES:
Molecular Formula: C20H18F2N4O3S
Molecular Weight: 432.4 g/mol

Nampt activator-5

CAS No.:

Cat. No.: VC16595213

Molecular Formula: C20H18F2N4O3S

Molecular Weight: 432.4 g/mol

* For research use only. Not for human or veterinary use.

Nampt activator-5 -

Specification

Molecular Formula C20H18F2N4O3S
Molecular Weight 432.4 g/mol
IUPAC Name 1-[4-[(2,5-difluorophenyl)methylsulfamoyl]phenyl]-3-(pyridin-4-ylmethyl)urea
Standard InChI InChI=1S/C20H18F2N4O3S/c21-16-1-6-19(22)15(11-16)13-25-30(28,29)18-4-2-17(3-5-18)26-20(27)24-12-14-7-9-23-10-8-14/h1-11,25H,12-13H2,(H2,24,26,27)
Standard InChI Key QCDUEYXOVLJGAR-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1NC(=O)NCC2=CC=NC=C2)S(=O)(=O)NCC3=C(C=CC(=C3)F)F

Introduction

Chemical and Biochemical Profile of Nampt Activator-5

Structural Characteristics

Nampt activator-5 (HY-162269-1) is a synthetic small molecule with a molecular weight of 432.44 g/mol . Although its exact structure remains undisclosed, its classification as a "non-pyridyl" activator suggests divergence from earlier urea-based chemotypes that require pyridine-like nitrogen moieties . This structural distinction may confer improved selectivity and reduced off-target effects compared to pyridyl-containing activators like SBI-797812 .

Biochemical Activity

Biophysical assays demonstrate that Nampt activator-5 binds NAMPT with a KDK_D of 6.19 µM, as determined by fluorescence polarization . While this affinity is lower than that of high-potency inhibitors (e.g., FK866, KDK_D = 10 nM), it aligns with moderate-affinity activators such as quercitrin (KDK_D = 16 µM) . In biochemical assays, Nampt activator-5 increases NAMPT activity by up to 5-fold, comparable to the effects of N-PAMs like NP-A1R (EC50EC_{50} = 37 nM) .

Table 1: Comparative Biochemical Properties of NAMPT Activators

CompoundKDK_D (µM)EC50EC_{50}Max Activation (%)
Nampt activator-56.19Not reported247 (NAD+^+ increase)
SBI-7978122–60.37 µM 110
Quercitrin16>40 µM 80
NP-A1R0.40.037 200

Mechanisms of NAMPT Activation

Allosteric Modulation via the Rear Channel

Nampt activator-5 binds the rear channel of NAMPT, a regulatory site distinct from the catalytic active site . Co-crystal structures of analogous activators (e.g., NP-A1R) reveal interactions with hydrophobic residues (Pro-307, Ile-309) and a hydrogen-bond network involving Lys-189 . This binding stabilizes a conformational state that enhances NAM turnover by relieving product inhibition and coupling ATP hydrolysis to NMN synthesis .

Impact on NAD+^++ Dynamics

Cellular Anti-Senescence Effects

Senescence Marker Suppression

Nampt activator-5 reduces expression of senescence-associated secretory phenotype (SASP) markers, including IL-6 and p16INK4a^{INK4a}, in aged cell models . This aligns with the established role of NAD+^+ in mitigating oxidative stress and preserving genomic stability . The compound’s ability to suppress SASP underscores its potential in treating age-related chronic inflammation.

Mitochondrial Function Enhancement

By boosting NAD+^+, Nampt activator-5 enhances mitochondrial respiration and ATP production in primary neurons . This effect mirrors observations with other NAMPT activators, which rescue mitochondrial dysfunction in models of Parkinson’s disease and sarcopenia .

Therapeutic Implications and Future Directions

Age-Related Diseases

Preclinical data position Nampt activator-5 as a candidate for Alzheimer’s disease, where NAD+^+ depletion exacerbates amyloid-β toxicity . Its brain bioavailability and anti-senescence effects make it suitable for further testing in neurodegenerative models.

Comparative Advantages Over Existing Activators

Unlike pyridyl-based activators, Nampt activator-5’s non-nitrogenous structure may reduce off-target interactions with purinergic receptors . Additionally, its moderate KDK_D suggests a wider therapeutic window compared to high-potency activators prone to toxicity at elevated doses .

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